Ezh2-IN-14 was developed as part of ongoing efforts to create selective inhibitors for EZH2 to explore its therapeutic potential in cancer treatment. It belongs to a class of compounds known as small molecule inhibitors and is classified under epigenetic modulators due to its mechanism of action on histone methylation processes.
The synthesis of Ezh2-IN-14 involves several key steps typically associated with organic synthesis techniques. While specific synthetic routes can vary, they generally include:
Ezh2-IN-14 has a defined molecular structure characterized by specific functional groups that facilitate its interaction with the EZH2 enzyme. The structural formula includes:
The molecular weight and specific structural data can be determined through analytical techniques, providing insights into its pharmacokinetic properties.
Ezh2-IN-14 primarily functions through competitive inhibition of EZH2's enzymatic activity. The key reactions involved include:
The mechanism by which Ezh2-IN-14 exerts its effects involves several steps:
Ezh2-IN-14 exhibits several notable physical and chemical properties:
Ezh2-IN-14 is primarily utilized in cancer research for:
CAS No.: 13052-73-8
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6